molecular formula C9H12N4O3 B14930375 (1-methyl-4-nitro-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

(1-methyl-4-nitro-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B14930375
M. Wt: 224.22 g/mol
InChI Key: DFHMXZOTKURVJA-UHFFFAOYSA-N
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Description

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE is a heterocyclic compound that contains both pyrazole and pyrrolidine moieties. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, while pyrrolidine rings are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring. The nitro group can be introduced via nitration reactions using nitric acid. The final step involves the coupling of the pyrazole derivative with a pyrrolidine derivative under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. For example, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, while pyrrolidine derivatives have shown potential as antiviral and anticancer agents .

Industry

In industry, (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole and pyrrolidine rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(1-PYRROLIDINYL)METHANONE is unique due to the combination of the pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-methyl-4-nitropyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-11-6-7(13(15)16)8(10-11)9(14)12-4-2-3-5-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHMXZOTKURVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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